beta-Mangostin

Vue d'ensemble

Description

L'α-Mangostine est un dérivé de xanthone bioactif isolé des péricarpes du fruit du mangoustan (Garcinia mangostana L.) . Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés thérapeutiques, notamment ses activités antitumorales, antioxydantes, anti-inflammatoires et antibactériennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'α-Mangostine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique l'utilisation de 2,4-dihydroxybenzaldéhyde et de phloroglucinol, qui subissent une série de réactions pour former la structure de la xanthone . Une autre méthode implique l'utilisation d'acide 2,4,5-triméthoxybenzoïque et de 1,3,5-triméthoxybenzène . Ces voies de synthèse nécessitent généralement plusieurs étapes et des conditions réactionnelles spécifiques pour obtenir le produit souhaité.

Méthodes de production industrielle : La production industrielle de l'α-mangostine implique souvent l'extraction du péricarpe du mangoustan. Le processus d'extraction peut être optimisé en utilisant des techniques telles que l'extraction par micro-ondes, qui utilise l'acétate d'éthyle comme solvant pour obtenir des rendements élevés en α-mangostine . Cette méthode est préférée pour son efficacité et sa capacité à produire des extraits de haute qualité.

Analyse Des Réactions Chimiques

Types de réactions : L'α-Mangostine subit diverses réactions chimiques, notamment :

Substitution : Les réactions de substitution électrophile aromatique peuvent introduire de nouveaux groupes fonctionnels dans la molécule d'α-mangostine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme le N-bromosuccinimide (NBS) et le N-chlorosuccinimide (NCS) sont utilisés pour les réactions d'halogénation.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'α-mangostine avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .

Applications De Recherche Scientifique

Cosmetic Applications

Skin Whitening Agent

Beta-mangostin has been identified as an effective ingredient in skin whitening formulations. Research indicates that it inhibits the expression of tyrosinase and TRP-1, key enzymes involved in melanin production. This inhibition not only reduces melanin synthesis but also promotes the autophagy of melanosomes, facilitating the elimination of existing melanin . A cosmetic composition utilizing this compound has been patented, highlighting its potential for treating hyperpigmentation and other skin disorders.

Anticancer Properties

Inhibition of Tumor Growth

this compound exhibits promising anticancer properties across various cancer types. In studies involving glioma cells (C6 cell line), this compound demonstrated significant cytotoxic effects, inhibiting cell proliferation and inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway .

Cervical Cancer

Research on cervical cancer cells (HeLa and SiHa) revealed that this compound effectively inhibited cell migration and invasion without affecting overall cell viability. This suggests its potential as a therapeutic agent in preventing metastasis in cervical cancer .

Other Cancers

this compound has also shown cytotoxic effects against other cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers, with IC50 values ranging from 15.42 to 21.13 µM . These findings position this compound as a candidate for further development in cancer therapeutics.

Neuroprotective Effects

This compound has been studied for its protective effects against neurodegenerative conditions. In one study, it was shown to mitigate mitochondrial dysfunction and apoptosis in retinal pigment epithelial cells induced by sodium iodate, indicating its potential role in protecting against age-related macular degeneration .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis. Its antibacterial activity is enhanced when glycosylated, suggesting that modifications could improve its efficacy as an antimicrobial agent .

Enzymatic Inhibition

Recent studies have highlighted this compound's ability to inhibit key enzymes associated with metabolic disorders. It demonstrated potent inhibition of acetylcholinesterase and α-glucosidase, making it a candidate for managing conditions like diabetes and Alzheimer's disease .

Data Summary

Case Studies

- Skin Whitening Composition : A patent describes a formulation containing this compound that effectively reduces hyperpigmentation by targeting melanin production pathways .

- Glioma Treatment Study : A study on rat C6 glioma cells showed that treatment with this compound resulted in reduced tumor size in vivo, supporting its potential use as an adjunct therapy for gliomas .

- Cervical Cancer Research : Clinical trials indicated that this compound not only inhibited the metastatic capabilities of cervical cancer cells but also did so without compromising cell viability, suggesting a targeted therapeutic approach .

Mécanisme D'action

The mechanism of action of α-mangostin involves multiple molecular targets and pathways:

Anti-inflammatory: α-Mangostin inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Antitumor: α-Mangostin induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

Comparaison Avec Des Composés Similaires

L'α-Mangostine fait partie d'une famille de xanthones présentes dans le mangoustan, qui comprend :

- β-Mangostine

- γ-Mangostine

- Gartanine

- 8-Désoxygartanine

- Mangostinone

- 11α-Mangostine

- Mangostanol

- 1-Isomangostine

- 3-Isomangostine

- Garcinone E

Unicité : L'α-Mangostine est unique en raison de sa grande abondance dans le péricarpe du mangoustan et de son large éventail d'activités biologiques . Sa structure permet diverses modifications chimiques, ce qui en fait un composé polyvalent pour la recherche et les applications thérapeutiques .

Activité Biologique

Beta-mangostin, a xanthone derived from the mangosteen fruit (Garcinia mangostana), has garnered significant attention in recent years due to its diverse biological activities. This article reviews the cytotoxic, antimicrobial, and enzymatic inhibitory effects of this compound, supported by case studies and research findings.

Cytotoxic Effects

This compound exhibits notable cytotoxicity against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms.

Case Study: Glioma Cells

A study investigated the effects of this compound on rat C6 glioma cells. The results demonstrated that this compound inhibited cell growth and induced oxidative damage. The compound was found to reduce the levels of phosphorylated PI3K, AKT, and mTOR, key components of the signaling pathway involved in cell survival and proliferation. In vivo experiments using a xenograft model further confirmed that this compound significantly reduced tumor size and weight, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KB (Epidermal Carcinoma) | 15.42 | Induces ROS-mediated apoptosis |

| MCF-7 (Breast Cancer) | 18.04 | p53-dependent G2/M arrest |

| A549 (Lung Cancer) | 21.13 | Mitochondrial pathway activation |

| HepG2 (Liver Cancer) | 19.67 | Inhibition of PI3K/AKT/mTOR signaling pathway |

Antimicrobial Activity

This compound also exhibits strong antimicrobial properties, particularly against Gram-positive bacteria.

Case Study: Antibacterial Effects

In a study assessing the antimicrobial activity of this compound, it demonstrated significant inhibitory effects against several Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus, with IC50 values of 0.16 µg/ml and 1.24 µg/ml respectively. However, its activity against Gram-negative bacteria was markedly weaker, indicating a selective efficacy .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | IC50 (µg/ml) |

|---|---|

| Bacillus subtilis | 0.16 |

| Staphylococcus aureus | 1.24 |

| Escherichia coli | >32 |

| Pseudomonas aeruginosa | >32 |

Enzymatic Inhibitory Activities

This compound has been shown to inhibit key enzymes associated with various health conditions.

Case Study: Enzyme Inhibition

Research has reported that this compound acts as an inhibitor of acetylcholinesterase (AChE) and α-glucosidase, with IC50 values of 2.17 µM and 27.61 µM respectively. These findings suggest potential applications in treating conditions like Alzheimer's disease and diabetes .

Research Findings Summary

- Mechanisms : this compound induces apoptosis primarily through oxidative stress pathways and inhibits critical signaling pathways involved in cancer cell survival.

- Cytotoxicity : Effective against various cancer cell lines with IC50 values ranging from 15.42 to 21.13 µM.

- Antimicrobial Activity : Stronger against Gram-positive bacteria compared to Gram-negative strains.

- Enzyme Inhibition : Significant inhibition of AChE and α-glucosidase suggests therapeutic potential in neurodegenerative diseases and diabetes management.

Propriétés

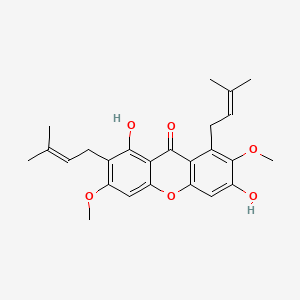

IUPAC Name |

1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)7-9-15-18(29-5)12-20-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)17(26)11-19(21)31-20/h7-8,11-12,26-27H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKJHJIWCRNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C(=C3CC=C(C)C)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420546 | |

| Record name | beta-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20931-37-7 | |

| Record name | β-Mangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20931-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 176 °C | |

| Record name | beta-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.